2-(allylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
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Description
2-(allylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C21H22N4O2S and its molecular weight is 394.49. The purity is usually 95%.
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Scientific Research Applications
Heterotricyclic Compounds Synthesis
A study highlighted the synthesis of pyrrolo[3,4-b]quinoline derivatives based on tetramic acid, revealing anticonvulsant activity among some synthesized derivatives (Sorokina et al., 2007). This research underscores the compound's relevance in developing therapeutics.
DNA Photocleavage and Binding
Another research explored the cyclocondensation reaction leading to bis(pyrimido[4,5‐b]quinoline-4,6‐diones), demonstrating their ability to photocleave DNA under UV light and bind to DNA and bovine serum albumin (BSA). This study shows the compound's potential in biochemical applications, including DNA studies (Ragheb et al., 2022).
Synthesis of Pyrimido[4,5-b]quinoline Derivatives
Research on the three-component cyclocondensation for synthesizing pyrimido[4,5-b]quinoline derivatives highlights the compound's versatility in chemical synthesis, indicating its potential for further biological screening (Hovsepyan et al., 2018).
Antimicrobial Activity
A study synthesized pyrimido[5,4-c]quinoline-2,4-dione derivatives and evaluated them for antimicrobial activity, revealing moderate efficacy against specific bacterial strains. This indicates the compound's potential in antimicrobial research (Ismail et al., 2013).
Properties
IUPAC Name |
8,8-dimethyl-2-prop-2-enylsulfanyl-5-pyridin-4-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-4-9-28-20-24-18-17(19(27)25-20)15(12-5-7-22-8-6-12)16-13(23-18)10-21(2,3)11-14(16)26/h4-8,15H,1,9-11H2,2-3H3,(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZHXDWNTQZCHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC=C)C4=CC=NC=C4)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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